5-Ethyl-demethyl Lercanidipine

Pharmaceutical quality control Regulatory compliance EP monograph

5-Ethyl-demethyl Lercanidipine (EP Impurity D, CAS 786625-22-7) is a named impurity in the European Pharmacopoeia Lercanidipine monograph, with a specified limit of ≤0.15%. Mandatory for ANDA submissions, it elutes at RRT ~1.2—distinct from Impurity C (RRT ~0.9). Formed via acid-catalyzed transesterification and under thermal/photolytic stress, it is essential for stability-indicating method validation, system suitability, and batch release. Substitution with unqualified impurities risks misidentification and Refuse-to-File decisions. Supplied with CoA confirming ≥98% purity by HPLC, full characterization (NMR, MS), and EP traceability.

Molecular Formula C₃₇H₄₃N₃O₆
Molecular Weight 625.75
CAS No. 786625-22-7
Cat. No. B1142626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-demethyl Lercanidipine
CAS786625-22-7
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam
Molecular FormulaC₃₇H₄₃N₃O₆
Molecular Weight625.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-demethyl Lercanidipine (CAS 786625-22-7): What It Is and Why It Matters for Pharmaceutical Quality


5-Ethyl-demethyl Lercanidipine (CAS 786625-22-7) is a specified impurity of the dihydropyridine calcium channel blocker Lercanidipine, formally designated as Lercanidipine EP Impurity D in the European Pharmacopoeia monograph [1]. It belongs to the 1,4-dihydropyridine class and retains the core pharmacophore of the parent drug but with a critical structural modification: a 5-ethyl ester group replaces the 5-methyl ester found in Lercanidipine, yielding a molecular formula of C₃₇H₄₃N₃O₆ and a molecular weight of 625.75 g/mol . This compound arises as both a process impurity during Lercanidipine synthesis and a degradation product under acidic, thermal, and photolytic stress conditions, making it a mandatory reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions and commercial manufacturing [2].

Why Generic Lercanidipine Impurity Standards Cannot Replace 5-Ethyl-demethyl Lercanidipine in Regulatory Workflows


Pharmaceutical impurity reference standards are not interchangeable even within the same drug family, because each specified impurity possesses a unique regulatory identity, retention behavior, formation pathway, and acceptance limit that collectively define its role in quality control. 5-Ethyl-demethyl Lercanidipine (EP Impurity D) is individually named in the European Pharmacopoeia with a specific limit of not more than 0.15% [1], and it elutes at a relative retention time (RRT) of approximately 1.2 with respect to the Lercanidipine parent peak—readily distinguishable from Impurity C (RRT ~0.9) [2]. Its formation via acid-catalyzed transesterification (5.1% yield under 0.1N HCl at 60 °C for 24 hours) is mechanistically distinct from the oxidative pathway that generates Impurity C . Substituting a generic or unqualified impurity standard therefore introduces risk of misidentification, failed system suitability, and non-compliance in ANDA or DMF submissions where the EP monograph requirement for Impurity D is a binding specification [3].

Quantitative Differentiation Evidence: 5-Ethyl-demethyl Lercanidipine vs. Closest In-Class Impurities


Regulatory Acceptance Criterion: Impurity D Has the Most Stringent Specified Limit Among Lercanidipine Impurities

The European Pharmacopoeia assigns a maximum permitted level of 0.15% specifically to Impurity D (5-Ethyl-demethyl Lercanidipine), compared with Impurity C (maximum 0.2%), unspecified individual impurities (maximum 0.10%), and a total impurity ceiling of 0.5% [1]. This means Impurity D is subject to a more restrictive specification than Impurity C—the other named specified impurity—making the availability of a well-characterized, high-purity reference standard of 5-Ethyl-demethyl Lercanidipine essential for demonstrating batch compliance at the 0.15% threshold during release testing and stability studies.

Pharmaceutical quality control Regulatory compliance EP monograph

Chromatographic Differentiation: Unique Relative Retention Time of 1.2 Separates Impurity D from Impurity C (RRT 0.9)

Under the EP pharmacopoeial HPLC conditions (amidoalkylsilyl silica gel column, acetonitrile-phosphate buffer pH 7.2 mobile phase, 220 nm detection), Impurity D exhibits a relative retention time (RRT) of approximately 1.2 with respect to the Lercanidipine peak (retention time ~9 min), while Impurity C elutes earlier with an RRT of approximately 0.9 [1]. A resolution of at least 1.5 between Impurity C and the Lercanidipine peak is prescribed for system suitability, and the well-separated RRT of 1.2 for Impurity D ensures unambiguous peak identification without interference from the parent drug or other specified impurities.

HPLC method development System suitability Impurity profiling

Formation Pathway Specificity: Acid-Catalyzed Transesterification Generates Impurity D at 5.1% Yield vs. Oxidative Pathway for Impurity C

Forced degradation studies demonstrate that 5-Ethyl-demethyl Lercanidipine is generated via acid-catalyzed transesterification when Lercanidipine hydrochloride is exposed to 0.1N HCl at 60 °C for 24 hours in the presence of ethanol residues, yielding the impurity at a concentration of 5.1% . In contrast, Impurity C (Dehydro Lercanidipine) is an oxidized form of Lercanidipine that forms through a distinct oxidative pathway rather than ester exchange . This mechanistic difference is critical: Impurity D formation indicates ester-exchange susceptibility, while Impurity C signals oxidative stress, guiding different root-cause investigations during manufacturing deviations.

Forced degradation Stress testing Impurity origin

Thermal Stress Quantification: 2.8% Yield Under High-Temperature Conditions Distinguishes Impurity D from Non-Ester Impurities

Thermal stress testing of Lercanidipine hydrochloride at 150 °C for 6 hours in the presence of ethanol residues produces 5-Ethyl-demethyl Lercanidipine at a 2.8% yield . Limiting ethanol content to less than 0.1% in crystallization baths reduces the formation of this ethyl ester impurity by 70% . By comparison, non-ester impurities such as Impurity A (a carboxylic acid derivative) and Impurity E (an amino alcohol fragment) are generated through hydrolysis or cleavage mechanisms unrelated to transesterification and are not directly influenced by ethanol concentration [1].

Thermal degradation Process control Stability studies

Detection Wavelength and Recovery Rate: UV Detection at 220 nm with 89.3% Preparative Recovery Outperforms Generic Impurity Collection Protocols

An RRLC method using UV detection at 220 nm achieves separation of Lercanidipine and its impurities—including 5-Ethyl-demethyl Lercanidipine—within a 10-minute run time [1]. Under preparative conditions, distinct retention times between Lercanidipine and its ethyl impurity enable collection of pure 5-Ethyl-demethyl Lercanidipine fractions with a high recovery rate of 89.3% . By comparison, conventional HPLC methods for Lercanidipine impurities typically require 12 minutes for six examined compounds and use 240 nm detection, which may yield different relative response factors for the ethyl ester impurity [2].

Preparative HPLC Reference standard production Analytical detection

Distinct Molecular Identity: Ethyl Ester Substitution Confers Mass Difference of +14 Da vs. Lercanidipine for Unambiguous MS Identification

5-Ethyl-demethyl Lercanidipine (C₃₇H₄₃N₃O₆, MW 625.75 g/mol) differs from the parent drug Lercanidipine (C₃₆H₄₁N₃O₆, MW 611.7 g/mol) by a net mass shift of +14 Da, corresponding to the replacement of a methyl ester (–OCH₃) with an ethyl ester (–OCH₂CH₃) at the C5 position of the dihydropyridine ring [1]. This mass difference is readily resolved by LC-MS, with an expected precursor ion at m/z ~626.76 [M+H]⁺ for the impurity versus m/z ~612.2 for Lercanidipine . In contrast, Impurity C (Dehydro Lercanidipine) has a molecular formula of C₃₆H₃₉N₃O₆ (MW 609.7 g/mol), differing from Lercanidipine by a loss of 2 Da due to oxidation , while Impurity E has a molecular weight of only 313.5 g/mol representing a cleavage fragment. The unique +14 Da mass shift provides unambiguous mass spectrometric confirmation of Impurity D identity in routine LC-MS purity analysis.

Mass spectrometry Structural characterization Impurity identification

Where 5-Ethyl-demethyl Lercanidipine Delivers Maximum Scientific and Industrial Value


ANDA/DMF Regulatory Submission: EP Monograph Compliance for Impurity D Quantification

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for Lercanidipine hydrochloride tablets, the European Pharmacopoeia mandates quantification of Impurity D (5-Ethyl-demethyl Lercanidipine) with a limit of not more than 0.15% [1]. A qualified reference standard of this compound—with certificate of analysis confirming purity (typically ≥95% by HPLC), structural characterization by NMR and MS, and traceability to EP standards—is required for method validation, system suitability testing, and batch release. Without a properly characterized Impurity D standard, the ANDA submission is incomplete and risks a Refuse-to-File decision [2].

Stability-Indicating HPLC Method Development and Validation

5-Ethyl-demethyl Lercanidipine must be chromatographically resolved from Lercanidipine (RRT 1.0) and Impurity C (RRT ~0.9) in validated stability-indicating methods. Under the EP pharmacopoeial conditions, Impurity D elutes at RRT ~1.2, and a resolution of at least 1.5 is required between Impurity C and the parent peak [1]. The RRLC method validated by Popovic et al. (2014) achieves separation of Lercanidipine and its impurities—including 5-Ethyl-demethyl Lercanidipine—within 10 minutes using UV detection at 220 nm, enabling throughput of more than 50 samples per day [2]. This reference standard is essential for determining relative response factors, establishing limits of detection and quantification, and performing forced degradation peak purity assessments.

Process Optimization: Ethanol Residue Control to Reduce Impurity D Formation by 70%

During Lercanidipine hydrochloride synthesis, 5-Ethyl-demethyl Lercanidipine forms as a process impurity via transesterification when ethanol is present as a solvent residue or contaminant. Research demonstrates that limiting ethanol content to less than 0.1% in crystallization baths reduces formation of this ethyl ester impurity by 70% [1]. In early production batches using propanol as solvent, this impurity reached levels of up to 2.8% [2]. Procurement of a 5-Ethyl-demethyl Lercanidipine reference standard enables accurate monitoring of impurity levels during process development, allowing systematic optimization of solvent purity, reaction temperature, and crystallization parameters to minimize Impurity D generation at source.

Forced Degradation Studies and Degradation Pathway Elucidation

ICH Q1A(R2) guidelines require forced degradation studies to establish degradation pathways and validate the stability-indicating capability of analytical methods. 5-Ethyl-demethyl Lercanidipine is generated under three distinct stress conditions: acidic hydrolysis (5.1% yield, 0.1N HCl/60 °C/24 h with ethanol), thermal stress (2.8% yield, 150 °C/6 h with ethanol), and photolytic exposure (peak area of 0.4% after 1.2 million lux hours) [1][2]. Using an authenticated reference standard of this impurity, analytical laboratories can unambiguously identify and quantify the degradation product in stressed samples, confirm peak purity by PDA or LC-MS, and establish mass balance—all mandatory components of a regulatory-compliant stability submission.

Quote Request

Request a Quote for 5-Ethyl-demethyl Lercanidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.